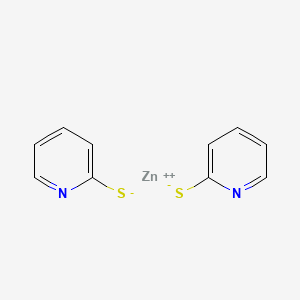
zinc;pyridine-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;pyridine-2-thiolate is a coordination compound formed by the interaction of zinc ions with pyridine-2-thiolate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol in the presence of a base. One common method is to dissolve zinc acetate in a suitable solvent, such as ethanol, and then add pyridine-2-thiol. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of coordination chemistry and the use of large-scale reactors for similar compounds suggest that the process could be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants.
化学反応の分析
Types of Reactions
Zinc;pyridine-2-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Substitution: The pyridine-2-thiolate ligand can be substituted by other ligands, such as halides or phosphines.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and halides or phosphines for substitution reactions. Typical reaction conditions involve mild temperatures and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand typically yields disulfides, while substitution reactions can produce a variety of coordination complexes .
科学的研究の応用
Zinc;pyridine-2-thiolate has several scientific research applications:
作用機序
The mechanism of action of zinc;pyridine-2-thiolate involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating the activation of substrates in catalytic reactions. The thiolate ligand can participate in redox reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
Zinc;2-mercaptopyridine: Similar to zinc;pyridine-2-thiolate but with different coordination properties.
Zinc;thiazolo[4,5-b]pyridine: Another zinc coordination compound with a thiazole ring fused to the pyridine ring, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of the thiolate ligand, which imparts distinct redox properties and catalytic activity. This makes it particularly useful in applications requiring both coordination and redox capabilities .
特性
CAS番号 |
13327-60-1 |
|---|---|
分子式 |
C10H8N2S2Zn |
分子量 |
285.7 g/mol |
IUPAC名 |
zinc;pyridine-2-thiolate |
InChI |
InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2 |
InChIキー |
PTRHHPOMKXGTAC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


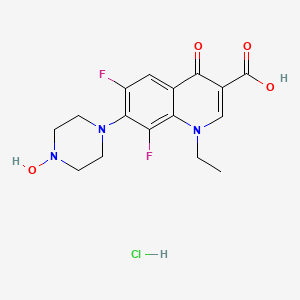
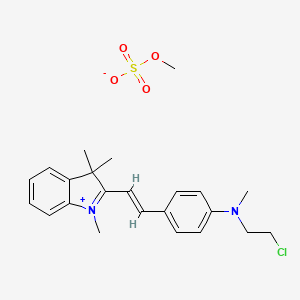
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
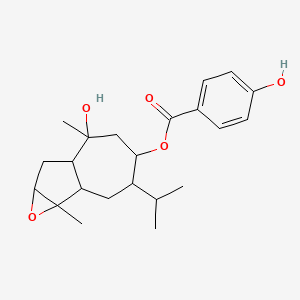
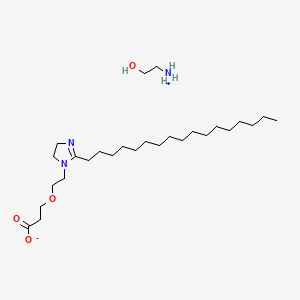


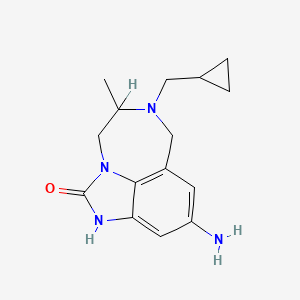
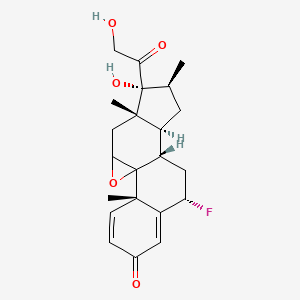
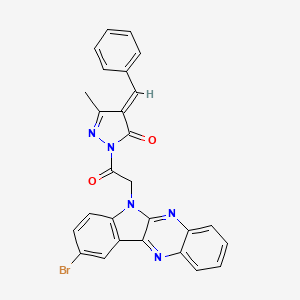
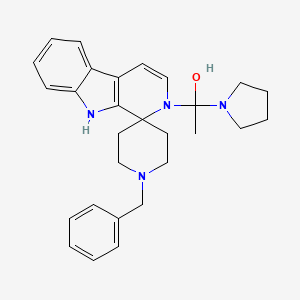


![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
